5-(Furan-2-YL)pentanal
Description
Structure
2D Structure
Properties
IUPAC Name |
5-(furan-2-yl)pentanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c10-7-3-1-2-5-9-6-4-8-11-9/h4,6-8H,1-3,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGSJFWBCHPSBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CCCCC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70545296 | |
| Record name | 5-(Furan-2-yl)pentanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70545296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90534-35-3 | |
| Record name | 5-(Furan-2-yl)pentanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70545296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Furan 2 Yl Pentanal and Cognate Structures
Conventional Synthetic Approaches
Conventional methods for synthesizing 5-(furan-2-yl)pentanal and its analogs often rely on well-established organic chemistry transformations. These include creating the core carbon structure, modifying functional groups, and combining the furan (B31954) and aldehyde components through multiple steps.
Strategies for Carbon-Carbon Bond Formation Leading to the Pentanal Chain
The formation of the pentanal side chain attached to the furan ring is a crucial step in the synthesis of this compound. This is primarily achieved through carbon-carbon bond-forming reactions, a fundamental class of reactions in organic synthesis. researchgate.net
Various methods can be employed, including:
Alkylation of Enolates: This classic method involves the deprotonation of a ketone, aldehyde, or ester to form an enolate, which then acts as a nucleophile to attack an alkyl halide, forming a new carbon-carbon bond. vanderbilt.edu
Coupling Reactions: Transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Mizoroki-Heck reactions, are powerful tools for forming C-C bonds. researchgate.net While often used for aryl-aryl or aryl-alkenyl bonds, variations can be adapted for creating alkyl chains on aromatic rings like furan.
Diels-Alder Reactions: Furans can act as dienes in Diels-Alder reactions, forming two carbon-carbon bonds in a single step. nih.gov The resulting adducts can then be chemically modified to yield the desired pentanal structure. nih.gov
Photocatalysis: Recent advancements have shown that photocatalysis can be used to form new carbon-carbon bonds from platform molecules like furfural (B47365). dtu.dk For instance, tetrabutylammonium (B224687) decatungstate can act as a photocatalyst to mediate the coupling between furfural and electron-deficient olefins, leading to the formation of furanyl ketones. dtu.dk
A summary of selected C-C bond formation strategies is presented in the table below.
| Reaction Type | Description | Key Features |
| Alkylation of Enolates | A carbonyl compound is deprotonated to form a nucleophilic enolate, which then reacts with an electrophile. vanderbilt.edu | The carbonyl group stabilizes the negative charge of the intermediate. vanderbilt.edu |
| Diels-Alder Reaction | A furan derivative acts as a diene, reacting with a dienophile to form a cyclic adduct. nih.gov | This reaction forms two new carbon-carbon bonds simultaneously. nih.gov |
| Photocatalytic Coupling | A photocatalyst activates the aldehyde C-H bond of furfural, which then couples with an electron-deficient olefin. dtu.dk | This method allows for the transformation of furfural into more complex structures. dtu.dk |
Synthesis via Functional Group Interconversions of Precursors
Functional group interconversions (FGIs) are essential transformations in organic synthesis that allow for the conversion of one functional group into another. solubilityofthings.comimperial.ac.uk In the context of synthesizing this compound, FGIs play a crucial role in modifying precursor molecules to introduce the required aldehyde functionality.
Common FGI strategies include:
Oxidation of Alcohols: A primary alcohol can be oxidized to an aldehyde using various reagents. Mild conditions are necessary to prevent over-oxidation to a carboxylic acid. imperial.ac.uk
Reduction of Carboxylic Acid Derivatives: Esters and other carboxylic acid derivatives can be reduced to aldehydes. vanderbilt.edu Reagents like diisobutylaluminium hydride (DIBAL-H) are often used for this purpose. vanderbilt.edu
Hydrolysis of Acetals: Acetals can serve as protecting groups for aldehydes. The aldehyde can be regenerated by hydrolysis under acidic conditions.
The table below outlines some common functional group interconversions.
| Starting Functional Group | Target Functional Group | Typical Reagents |
| Primary Alcohol | Aldehyde | CrO3-pyridine complex (Collins' reagent) imperial.ac.uk |
| Ester | Aldehyde | Diisobutylaluminium hydride (DIBAL-H) vanderbilt.edu |
| Acetal (B89532) | Aldehyde | Acidic water |
Multi-Step Sequences Incorporating Furan and Aldehyde Moieties
The synthesis of more complex molecules like this compound often requires a multi-step approach where the order of reactions is critical. lumenlearning.comyoutube.com The strategy involves carefully planning the sequence of reactions to introduce the furan ring and the pentanal chain with the correct connectivity and functional groups. lumenlearning.com
An example of a multi-step synthesis could involve:
Friedel-Crafts Acylation: Introducing an acyl group to the furan ring.
Chain Elongation: Extending the acyl chain through reactions like the Wittig reaction or aldol (B89426) condensation.
Functional Group Manipulation: Reducing a ketone to an alcohol, followed by oxidation to the final aldehyde.
The specific sequence of these steps is crucial for the success of the synthesis, as the directing effects of the substituents on the furan ring will influence the position of subsequent modifications. lumenlearning.com
Green Chemistry Principles in Synthesis
In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable synthetic methods, guided by the principles of green chemistry. uliege.be This is particularly relevant for the synthesis of furan derivatives, which are often derived from renewable biomass. uliege.bersc.org
Sonochemical Methods for Pentanal-Derived Acetal Esters
Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a green chemistry tool that can enhance reaction rates and yields. hielscher.comscienceasia.org Research has demonstrated the successful synthesis of pentanal-derived acetal esters using sonochemical methods. hielscher.comscienceasia.orgresearchgate.netugm.ac.id
In one study, a two-step process involving esterification and acetalization was promoted by sonication. hielscher.comscienceasia.org The use of ultrasound significantly reduced reaction times compared to conventional reflux methods. hielscher.comscienceasia.org For example, sonochemical esterification catalyzed by H-bentonite was three times faster than the reflux method. scienceasia.orgresearchgate.net The subsequent acetalization with n-pentanal also showed higher yields (69-85%) under sonication compared to conventional methods. scienceasia.orgresearchgate.netugm.ac.id
The table below compares the sonochemical method with the conventional reflux method for the synthesis of pentanal-derived acetal esters.
| Method | Reaction Time | Yield | Energy Consumption |
| Sonochemical | Shorter (10-30 min) hielscher.com | Higher (69-85%) scienceasia.orgresearchgate.netugm.ac.id | Significantly Lower scienceasia.org |
| Conventional Reflux | Longer | Lower | Higher scienceasia.org |
Catalytic Conversions of Biomass-Derived Furanic Precursors
The catalytic conversion of biomass-derived carbohydrates into furanic aldehydes, such as furfural and 5-hydroxymethylfurfural (B1680220) (HMF), is a cornerstone of biorefinery concepts. rsc.orgd-nb.infonih.gov These furanic aldehydes serve as versatile platform molecules that can be further upgraded to a wide range of valuable chemicals and fuels. rsc.org
Various catalytic strategies have been developed to improve the efficiency and selectivity of these conversions. rsc.org These often involve the use of solid acid catalysts, which are more environmentally friendly than traditional homogeneous acids. rsc.orgrsc.org The choice of catalyst and reaction solvent significantly influences the product distribution. rsc.org For instance, the hydrogenation of HMF can be selectively directed towards either 2,5-bis(hydroxymethyl)furan (BHMF) or 2,5-bis(hydroxymethyl)tetrahydrofuran (BHMTHF) by tuning the reaction conditions with the same ruthenium-on-carbon (Ru/C) catalyst. d-nb.infonih.gov
Furthermore, biomass-derived furans can be transformed through various C-C bond-forming reactions. For example, 2-methylfuran (B129897), which can be produced from biomass, can undergo hydroxyalkylation/alkylation reactions with carbonyl compounds to produce fuel precursors. mdpi.com The reaction of 2-methylfuran with furfural can yield 5,5’-(furan-2-ylmethylene)bis(2-methylfuran) with high yields under acidic catalysis. mdpi.com
Preparation of Labeled and Isotopic Analogs for Mechanistic Studies
The synthesis of isotopically labeled compounds is a cornerstone of mechanistic studies in chemistry, providing a powerful tool to trace the fate of atoms and molecules through complex reaction pathways. nih.gov In the context of furan-containing molecules like this compound, the introduction of isotopes such as deuterium (B1214612) (²H or D) can elucidate reaction mechanisms, serve as internal standards for quantitative analysis, and help in understanding metabolic pathways. mdpi.comnih.gov The stronger carbon-deuterium bond compared to the carbon-hydrogen bond can also influence reaction rates, an effect known as the kinetic isotope effect, which provides further mechanistic insights. mdpi.com
A key precursor for the synthesis of many labeled furan derivatives is labeled furan-2-carbaldehyde. mdpi.com The preparation of furan-2-carbaldehyde-d (deuterated at the aldehyde position) can be achieved through various methods, starting from different precursors as summarized in the table below.
Table 1: Synthetic Routes to Furan-2-carbaldehyde-d
| Starting Material | Reagents | Yield | Reference |
|---|---|---|---|
| Furan | DMF-d₇, (COCl)₂ | 99% | mdpi.com |
| Furfural | Various methods | Not specified | mdpi.com |
| Di(furan-2-yl)ethanedione | Not specified | Not specified | mdpi.com |
| 2-(Furan-2-yl)-2-oxoacetic acid | Not specified | Not specified | mdpi.com |
This table is based on data from a 2023 study on the synthesis of furan-2-carbaldehyde-d. mdpi.com
The most efficient reported method for producing furan-2-carbaldehyde-d involves the formylation of furan using deuterated N,N-dimethylformamide (DMF-d₇) and oxalyl chloride, affording the product in near-quantitative yield and with a high degree of deuteration (>99%). mdpi.com This labeled aldehyde can then serve as a versatile building block for more complex structures.
While a direct synthesis of labeled this compound is not explicitly detailed in the reviewed literature, a plausible synthetic strategy can be devised based on established organic reactions, utilizing labeled precursors. For instance, a Wittig reaction between the synthesized furan-2-carbaldehyde-d and a suitable phosphorus ylide, followed by reduction of the resulting alkene and subsequent functional group manipulations, could yield this compound with a deuterium label at a specific position.
Alternatively, general methods for deuterium labeling, such as palladium-catalyzed hydrogen-deuterium exchange reactions using D₂O as the deuterium source, could potentially be applied to this compound or its precursors. mdpi.com Such methods have proven effective for a range of organic molecules, including those with benzylic protons, which are structurally analogous to the protons on the carbon adjacent to the furan ring. mdpi.com The selection of the labeling strategy would depend on the desired position of the isotopic label and the required isotopic purity for the specific mechanistic study. nih.gov
Chemical Reactivity and Transformation Pathways of 5 Furan 2 Yl Pentanal
Reactions of the Aldehyde Moiety
The aldehyde group is a focal point for numerous chemical reactions, primarily involving the electrophilic carbonyl carbon and the adjacent acidic α-hydrogens.
The carbonyl group of 5-(Furan-2-yl)pentanal readily undergoes nucleophilic addition. A prominent example is the reaction with hydrazine (B178648) (H₂NNH₂) and its derivatives to form hydrazones. libretexts.orglibretexts.org This condensation reaction is initiated by the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon. fiveable.me The process typically involves the formation of a tetrahedral intermediate, which then eliminates a molecule of water to yield the final hydrazone product. fiveable.me
Table 1: Nucleophilic Addition Reaction Example
| Reactant | Reagent | Product Type | Reaction Name |
|---|
The aldehyde functional group in this compound can be selectively oxidized or reduced without affecting the furan (B31954) ring under controlled conditions.
Oxidation: Controlled oxidation transforms the aldehyde into the corresponding carboxylic acid, 5-(furan-2-yl)pentanoic acid. Various oxidizing agents can be employed for this purpose. While specific studies on this compound are limited, the oxidation of other furan-containing aldehydes is well-documented. For instance, the oxidation of related furan-based alcohols to aldehydes suggests that further oxidation to the carboxylic acid is a standard transformation. nih.gov
Reduction: The aldehyde can be reduced to the primary alcohol, 5-(furan-2-yl)pentan-1-ol. This is typically achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). In studies on related naphthofuran compounds, the furan ring itself was not observed to undergo oxidation or reduction, indicating that selective transformation of substituents is feasible. rsc.org
Condensation reactions provide a powerful method for carbon-carbon bond formation at the aldehyde position.
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with an active methylene (B1212753) compound, catalyzed by a weak base. wikipedia.org Furfural (B47365) and its derivatives are known to be synthetically versatile molecules that readily react with nucleophiles in this manner. sphinxsai.comdamascusuniversity.edu.sy The reaction proceeds via a nucleophilic addition to the carbonyl group, followed by dehydration to yield an α,β-unsaturated product. wikipedia.org The use of various active methylene compounds like malononitrile (B47326) and ethyl cyanoacetate (B8463686) with furan-based aldehydes has been shown to produce high yields of the corresponding condensation products. nih.govmdpi.com
Aldol-type Condensation: this compound can undergo base-catalyzed self-condensation or, more commonly, a crossed Aldol (B89426) condensation with another enolizable carbonyl compound, such as a ketone. osti.gov For example, the reaction of furfural with acetone (B3395972) first forms an aldol addition product, which rapidly dehydrates to yield 4-(2-furyl)-3-buten-2-one. osti.gov This product can then react with a second molecule of furfural. osti.gov Similarly, the self-condensation of aldehydes like pentanal is a known process that can lead to the formation of α,β-unsaturated aldehydes. reading.ac.uk The synthesis of polyconjugated polymers has been achieved through the aldol polycondensation of 2,5-diformylfuran and acetone.
Table 2: Examples of Condensation Reactions with Furan Aldehydes
| Aldehyde Reactant | Methylene Compound/Ketone | Catalyst | Product Type |
|---|---|---|---|
| Furan-2-carboxaldehyde | Malononitrile | Sodium Carbonate | 2-(Furan-2-ylmethylene)malononitrile nih.gov |
| 5-Substituted furan-2-carboxaldehyde | Creatinine (B1669602) | Piperidine | Furfurylidene creatinine derivative sphinxsai.com |
| 5-HMF derivatives | Ethyl cyanoacetate | Biogenic Carbonates | (E)-Ethyl 2-cyano-3-(5-(hydroxymethyl)furan-2-yl)acrylate mdpi.com |
The aldehyde group can be removed through a decarbonylation reaction, which eliminates carbon monoxide (CO) to yield an alkane. This process typically requires a transition metal catalyst, such as palladium on charcoal, and is often performed in the vapor phase at high temperatures. pharmaguideline.com The decarbonylation of furfural to produce furan is a well-established industrial process. researchgate.net Applying this to this compound would be expected to produce 2-butylfuran. The mechanism involves the oxidative addition of the aldehyde C-H bond to the metal center, followed by migratory elimination of the alkyl group and reductive elimination of the final product.
Direct Michael-type additions to an aldehyde carbonyl are not a characteristic reaction. The Michael reaction involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. Therefore, this compound must first be converted into a Michael acceptor. This is readily achieved through the condensation reactions described in section 3.1.3. For instance, the Knoevenagel or Aldol condensation products of this compound are α,β-unsaturated systems that are excellent substrates for Michael additions. The synthesis of furan-based Michael acceptors has been specifically targeted for various applications. nih.gov
Reactivity of the Furan Ring System
The furan ring in this compound is an electron-rich aromatic heterocycle that exhibits its own distinct reactivity. acs.org
Electrophilic Aromatic Substitution: Furan readily undergoes electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, preferentially at the C5 position (or C2 if unsubstituted). pharmaguideline.comscribd.comfayoum.edu.eg However, the furan ring is sensitive to strong acids, which can lead to polymerization or ring-opening reactions. pharmaguideline.com Therefore, mild reaction conditions are typically required. For example, nitration is often carried out with acetyl nitrate (B79036) at low temperatures. pharmaguideline.comfayoum.edu.eg
Diels-Alder Reactions: The furan ring can act as a diene in Diels-Alder cycloaddition reactions, reacting with dienophiles to form oxabicyclo[2.2.1]heptane derivatives. acs.org This reactivity is a key feature that distinguishes furan from more aromatic heterocycles like pyrrole (B145914) and thiophene. acs.org
Ring Opening: The furan ring can be opened under certain oxidative or acidic conditions. pharmaguideline.com For instance, treatment with peracids can yield an unsaturated dialdehyde. acs.org
Reduction: Catalytic hydrogenation of the furan ring can lead to the corresponding saturated tetrahydrofuran (B95107) derivative. acs.org However, this often requires more forcing conditions than the reduction of the aldehyde group and can sometimes lead to ring opening.
Electrophilic Aromatic Substitution Patterns
The furan ring in this compound is activated towards electrophilic aromatic substitution due to the electron-donating effect of the oxygen heteroatom. This increased nucleophilicity makes it more reactive than benzene (B151609). Electrophilic attack predominantly occurs at the C5 position (alpha to the oxygen and adjacent to the pentanal substituent) and the C2 position (the other alpha position). However, since the C2 position is already substituted, electrophilic substitution is directed to the C5 position. Substitution at the C3 or C4 (beta) positions is significantly less favored due to the formation of less stable carbocation intermediates.
The presence of the pentanal substituent at the C2 position can influence the regioselectivity of electrophilic substitution. The alkyl chain is weakly electron-donating, which further activates the ring. The aldehyde group, being electron-withdrawing, would have a deactivating effect if directly conjugated with the ring, but its influence is diminished by the insulating pentyl chain.
Common electrophilic aromatic substitution reactions applicable to this compound include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. The specific conditions for these reactions would need to be carefully controlled to avoid side reactions involving the aldehyde group.
Table 1: Regioselectivity of Electrophilic Aromatic Substitution on the Furan Ring of this compound
| Reaction Type | Reagents | Major Product |
| Nitration | HNO₃/CH₃COOH | 5-(5-Nitro-furan-2-yl)pentanal |
| Bromination | NBS in THF | 5-(5-Bromo-furan-2-yl)pentanal |
| Acylation | (CH₃CO)₂O/SnCl₄ | 5-(5-Acetyl-furan-2-yl)pentanal |
Hydrogenation of the Furan Nucleus
The furan ring of this compound can be fully saturated to a tetrahydrofuran ring through catalytic hydrogenation. This transformation significantly alters the chemical and physical properties of the molecule, converting the planar aromatic system into a more flexible, non-aromatic cyclic ether.
The choice of catalyst and reaction conditions is crucial for selective hydrogenation. Catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), rhodium on alumina (B75360) (Rh/Al₂O₃), and Raney nickel are commonly employed. The reaction typically requires elevated hydrogen pressure and temperature.
It is important to note that the aldehyde group is also susceptible to reduction under these conditions, potentially leading to the formation of the corresponding alcohol, 5-(Tetrahydrofuran-2-yl)pentan-1-ol. Selective hydrogenation of the furan ring without affecting the aldehyde group is challenging and would require careful catalyst selection and optimization of reaction parameters. For instance, some ruthenium-based catalysts have shown selectivity for furan ring hydrogenation in the presence of a carbonyl group. rwth-aachen.de
Table 2: Products of Hydrogenation of this compound
| Catalyst | Major Product(s) |
| Pd/C, H₂ (high pressure) | 5-(Tetrahydrofuran-2-yl)pentan-1-ol |
| Ru/C, H₂ (optimized conditions) | 5-(Tetrahydrofuran-2-yl)pentanal |
| Raney Ni, H₂ (high pressure) | 5-(Tetrahydrofuran-2-yl)pentan-1-ol |
Ring-Opening Reactions and Subsequent Transformations
The furan nucleus of this compound is susceptible to cleavage under acidic conditions, a reaction that can lead to a variety of linear products. rsc.org This process, often initiated by protonation of the furan oxygen, disrupts the aromatic system and can be followed by hydrolysis or other transformations. The presence of water and the nature of the acid catalyst significantly influence the outcome of these reactions. researchgate.netnih.gov
For instance, in the presence of aqueous acid, this compound can undergo hydrolysis to yield a 1,4-dicarbonyl compound, specifically nonane-2,5-dione. This transformation proceeds through the formation of a cyclic hemiacetal intermediate which then opens to the linear dione.
These ring-opening reactions are often considered side reactions during other acid-catalyzed processes but can also be exploited synthetically to produce valuable acyclic compounds from furan-based starting materials. The resulting dicarbonyl compounds can then undergo further reactions, such as intramolecular aldol condensation to form cyclopentenone derivatives.
Intramolecular Cyclization and Rearrangement Processes
The structure of this compound, with a reactive aldehyde group and a furan ring connected by a flexible five-carbon chain, is well-suited for intramolecular reactions. These reactions can lead to the formation of new cyclic structures and are often promoted by acid or base catalysis.
One significant possibility is an intramolecular Friedel-Crafts-type reaction. Under acidic conditions, the aldehyde can be protonated, and the resulting electrophilic carbon can attack the electron-rich furan ring, leading to the formation of a bicyclic system. The preferred position of attack on the furan ring would likely be the C5 position, which could lead to the formation of a six-membered ring fused to the furan.
Alternatively, intramolecular aldol-type reactions could be envisioned under specific conditions, though this would require the generation of a nucleophilic center from the furan ring. More likely are rearrangements of intermediates formed during other transformations. For example, the product of an intramolecular cyclization could undergo subsequent rearrangements to form more stable polycyclic systems. nih.gov
Catalytic Aspects of Transformations
The transformation of this compound is heavily reliant on catalysis to achieve high selectivity and efficiency for desired products. Both heterogeneous and homogeneous catalysts play crucial roles in directing the reaction pathways.
Heterogeneous Catalysis in Hydrogenation and Decarbonylation
Heterogeneous catalysts are widely used for the hydrogenation of furan derivatives. researchgate.net For this compound, supported metal catalysts such as Pd/C, Pt/C, and Ni/SiO₂ are effective for the reduction of both the furan ring and the aldehyde group. lidsen.com The selectivity of these catalysts can be tuned by modifying the metal, the support, and the reaction conditions. For example, some bimetallic catalysts, such as Ni-Re, have shown enhanced activity and selectivity for the hydrogenation of specific functional groups in furanic compounds. tue.nl
Decarbonylation, the removal of the aldehyde group as carbon monoxide, is another important transformation that can be achieved using heterogeneous catalysts. nih.gov Palladium-based catalysts, particularly those supported on materials like zirconia (ZrO₂), have demonstrated high efficiency in the decarbonylation of furanic aldehydes to yield the corresponding furan. nih.gov In the case of this compound, this reaction would lead to 2-pentylfuran. The reaction is typically carried out in the vapor phase at elevated temperatures. google.com
Table 3: Heterogeneous Catalytic Transformations of this compound
| Catalyst | Reaction Type | Major Product |
| Pd/ZrO₂ | Decarbonylation | 2-Pentylfuran |
| Ni-Re/TiO₂ | Hydrogenation | 5-(Tetrahydrofuran-2-yl)pentan-1-ol |
| Pt/C | Hydrogenation | 5-(Tetrahydrofuran-2-yl)pentan-1-ol |
Homogeneous Catalysis for Selective Transformations
Homogeneous catalysts offer high selectivity and activity under mild reaction conditions for the transformation of furan derivatives. dtu.dk For this compound, homogeneous catalysts can be employed for a variety of selective reactions. For instance, iridium-based catalysts with specific phosphinite-pyridine ligands have been used for the asymmetric hydrogenation of substituted furans, which could potentially be applied to achieve enantioselective reduction of the furan ring in this compound. nih.gov
Homogeneous catalysts are also effective for other transformations such as hydroformylation, carbonylation, and oxidation. While not directly applicable to the existing aldehyde, these types of catalysts highlight the potential for selective modifications of the furan ring or other parts of the molecule if other functional groups were present. The combination of homogeneous and heterogeneous catalytic steps can also be a powerful strategy for the multi-step synthesis of complex molecules from furan-based starting materials. researchgate.net
Biocatalytic Amination of Furan-Based Aldehydes
The selective introduction of amino groups into furan-based aldehydes is a critical transformation for the synthesis of valuable bio-based monomers and pharmaceutical intermediates. Biocatalytic amination, utilizing enzymes such as amine transaminases (ATAs), presents a green and efficient alternative to conventional chemical methods, which often necessitate harsh reaction conditions and the use of protecting groups. While direct studies on this compound are not extensively documented, research on analogous furan aldehydes provides significant insights into its potential biocatalytic transformations.
Recent studies have demonstrated the successful amination of various furan-based aldehydes, including furfural, 5-(hydroxymethyl)furfural (HMF), and 2,5-diformylfuran (DFF), using a range of amine transaminases. nih.govresearchgate.net These enzymes catalyze the transfer of an amino group from an amine donor, such as isopropylamine (B41738) (IPA), to the aldehyde substrate. Key factors influencing the efficiency of these biotransformations include the choice of biocatalyst, substrate concentration, and reaction pH. nih.gov The reactivity of the furanic aldehyde can be influenced by the nature of the substituent at the 5-position of the furan ring.
Several amine transaminases have been identified as being particularly effective for the amination of furan aldehydes. These include enzymes from Chromobacterium violaceum (Cv-TA), Arthrobacter citreus (ArS-TA), and variants from Arthrobacter sp. (ArRmut11-TA) and Vibrio fluvialis (Vf-mut-TA). nih.gov These biocatalysts have demonstrated high levels of product formation, often exceeding 80%, at aldehyde concentrations ranging from 100 to 200 mM. nih.gov The successful amination of these structurally related aldehydes suggests that this compound, with its alkyl side chain, would also be a viable substrate for these or similar transaminases. The longer pentanal side chain may influence substrate binding and conversion rates, potentially requiring enzyme engineering to optimize performance.
The reaction mechanism of transaminases involves the cofactor pyridoxal (B1214274) 5'-phosphate (PLP), which facilitates the transfer of the amino group. mdpi.comfrontiersin.org The pH of the reaction medium is a critical parameter, as it can affect the equilibrium between the aldehyde and the imine intermediate formed with the amine donor. nih.gov For furan-based aldehydes, this reactivity is a key consideration in optimizing the biocatalytic process. The insights gained from the study of other furan aldehydes lay a strong foundation for the development of biocatalytic amination processes for this compound.
Table 1: Performance of Selected Amine Transaminases in the Amination of Furan-Based Aldehydes
| Biocatalyst | Substrate(s) | Amine Donor | Product Formation | Aldehyde Concentration (mM) | Reference |
|---|---|---|---|---|---|
| Chromobacterium violaceum (Cv-TA) | Furfural, HMF, DFF | Isopropylamine | >80% | 100-200 | nih.gov |
| Arthrobacter citreus (ArS-TA) | Furfural, HMF, DFF | Isopropylamine | >80% | 100-200 | nih.gov |
| Arthrobacter sp. variant (ArRmut11-TA) | Furfural, HMF, DFF | Isopropylamine | >80% | 100-200 | nih.gov |
| Vibrio fluvialis variant (Vf-mut-TA) | Furfural, HMF, DFF | Isopropylamine | >80% | 100-200 | nih.gov |
| Immobilized ATA from Silicibacter pomeroyi (ATA-Spo) | HMF, DFF | Isopropylamine or Alanine | High Conversion (up to 99%) | 13 | mdpi.com |
HMF: 5-(hydroxymethyl)furfural; DFF: 2,5-diformylfuran
Solid Acid Catalysis in Furan Derivative Synthesis
Solid acid catalysts are instrumental in the conversion of biomass-derived furan compounds into a variety of valuable chemicals and fuel precursors. These heterogeneous catalysts offer advantages such as ease of separation, reusability, and reduced environmental impact compared to traditional mineral acids. While specific applications involving this compound are not extensively detailed in the literature, the principles of solid acid catalysis can be inferred from reactions with other furan derivatives.
Solid acids, including zeolites, ion-exchange resins like Amberlyst-15, and niobic acid, have been effectively employed in various transformations of furanic compounds. researchgate.netrsc.org These reactions often involve the activation of the furan ring or its substituents, leading to C-C bond formation, condensation, and alkylation reactions. researchgate.netresearchgate.net For instance, the synthesis of 5,5-bis(5-methyl-2-furyl)pentan-2-one has been achieved through the hydrolysis and condensation of 2-methylfuran (B129897) using Amberlyst-15 as a solid acid catalyst. researchgate.net This demonstrates the potential of solid acids to catalyze reactions involving the furan nucleus, which is relevant to the potential transformations of this compound.
The reactivity of furan derivatives over solid acid catalysts is influenced by the catalyst's properties, such as acid strength, pore size, and surface characteristics. Zeolites, with their well-defined pore structures, can exhibit shape selectivity, but may also be prone to deactivation due to the retention of reaction intermediates and products within their pores. researchgate.net In contrast, polymeric resins like Amberlyst-15 have shown good performance and reusability in furan condensation reactions. researchgate.net Niobic acid catalysts have also proven effective for the hydroxyalkylation/alkylation (HAA) of 2-methylfuran with furfural, yielding high-carbon fuel precursors. rsc.org The strong acidity and water tolerance of niobic acid make it a promising catalyst for biomass conversion processes. rsc.org
Given the presence of both a furan ring and an aldehyde group, this compound could undergo several transformations catalyzed by solid acids. These could include self-condensation reactions, where the aldehyde of one molecule reacts with the furan ring of another, or cross-condensation with other aldehydes or ketones. Furthermore, the furan ring could be susceptible to alkylation or other electrophilic substitution reactions under acidic conditions. The specific reaction pathway would be dependent on the chosen solid acid catalyst and the reaction conditions employed. The extensive research on solid acid-catalyzed reactions of other furan derivatives provides a strong basis for exploring similar transformations with this compound.
Table 2: Application of Solid Acid Catalysts in the Synthesis of Furan Derivatives
| Solid Acid Catalyst | Furan Reactant(s) | Reaction Type | Key Product(s) | Reference |
|---|---|---|---|---|
| Amberlyst-15 | 2-Methylfuran | Hydrolysis/Condensation | 5,5-bis(5-methyl-2-furyl)pentan-2-one | researchgate.net |
| Zeolites (e.g., H-Beta) | 2-Methylfuran | Hydrolysis/Condensation | 5,5-bis(5-methyl-2-furyl)pentan-2-one (lower yields) | researchgate.net |
| Niobic Acid | 2-Methylfuran, Furfural | Hydroxyalkylation/Alkylation | C15 Fuel Precursor | rsc.org |
| Mineral Acids (e.g., H2SO4) | Furfural, Furan | Condensation | Furyl methanes | researchgate.net |
| Pd supported on basic oxides (e.g., MgO) | Furfural, Ethanol | Oxidative Condensation | Furan-2-acrolein | mdpi.com |
Synthesis and Functional Exploration of 5 Furan 2 Yl Pentanal Derivatives and Analogs
Derivatives with Modified Pentanal Chains
The length of the alkyl chain connecting the furan (B31954) ring and the aldehyde group can be systematically varied through established organic synthesis reactions. Chain elongation can be achieved using methods like the Wittig reaction, which converts an aldehyde to an alkene that can be further functionalized and extended. masterorganicchemistry.comorganic-chemistry.orgwikipedia.orglibretexts.org For instance, reacting 5-(furan-2-yl)pentanal with a phosphorus ylide can introduce additional carbon atoms. Subsequent reduction of the newly formed double bond would yield a longer-chain furan-alkanal.
Conversely, chain shortening can be accomplished through oxidative cleavage of a double bond introduced at a specific position on the pentanal chain. For example, a derivative with a terminal alkene could be subjected to ozonolysis to yield a shorter-chain aldehyde.
A hypothetical synthetic scheme for chain elongation is presented below:
| Starting Material | Reagents | Intermediate | Final Product |
| This compound | 1. Ph3P=CH(CH2)nCH3 2. H2, Pd/C | 5-(Furan-2-yl)alkene | 5-(Furan-2-yl)alkanal (longer chain) |
The introduction of branched or cyclic moieties onto the pentanal chain can impart significant conformational rigidity and alter the molecule's interaction with its environment. Branched substituents can be introduced at the α-position to the aldehyde via enolate chemistry. For example, deprotonation of this compound with a suitable base, followed by reaction with an alkyl halide, would result in an α-alkylated derivative.
Cyclic substituents can be incorporated by utilizing starting materials that already contain a cyclic structure or by performing intramolecular cyclization reactions. For instance, a derivative with a strategically placed leaving group and a nucleophilic center on the pentanal chain could be induced to form a cycloalkane ring.
| Modification Type | Synthetic Approach | Potential Starting Materials | Expected Outcome |
| α-Branching | Enolate alkylation | This compound, Alkyl halide | α-Alkyl-5-(furan-2-yl)pentanal |
| Cyclic Substituent | Intramolecular cyclization | Dihalo-derivative of a furan-alkane | Furan-alkanal with a cycloalkyl moiety |
Furan Ring Substituted Derivatives
Modifications to the furan ring itself offer another avenue for creating diverse derivatives of this compound. These modifications can range from simple substitutions on the existing furan ring to the synthesis of more complex fused-ring systems.
Furan derivatives are readily accessible from renewable biomass resources. nih.govconicet.gov.arfrontiersin.orgmdpi.com Platform molecules such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), which are derived from the dehydration of pentoses and hexoses respectively, serve as versatile starting materials for the synthesis of a wide array of substituted furans. nih.govfrontiersin.org Various catalytic processes can be employed to convert these biomass-derived furans into more complex structures. frontiersin.org For example, palladium-catalyzed cross-coupling reactions can be used to introduce aryl or alkyl substituents at specific positions on the furan ring. organic-chemistry.org These substituted furans can then be further elaborated to introduce the pentanal side chain.
The Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds, is another fundamental method for preparing substituted furans. pharmaguideline.comwikipedia.org By choosing appropriately substituted 1,4-dicarbonyl precursors, a wide variety of substituted furan rings can be constructed.
The synthesis of fused furan ring systems, such as benzofurans, represents a significant structural modification that can dramatically alter the electronic and steric properties of the parent molecule. nih.govnih.govacs.org The synthesis of benzofurans, for instance, has been a subject of considerable interest in medicinal chemistry. nih.govnih.gov
Several synthetic methodologies have been developed to construct these fused systems. One common approach involves the intramolecular cyclization of appropriately substituted phenols. nih.gov For example, a phenol (B47542) with a side chain containing a latent electrophile can undergo cyclization to form the furan ring fused to the benzene (B151609) ring. Transition metal catalysis, particularly with palladium and copper, has also been extensively used to facilitate the synthesis of benzofuran (B130515) derivatives. nih.govacs.org These methods often involve the coupling of a phenol with an alkyne, followed by an intramolecular cyclization. nih.gov
| Fused Ring System | General Synthetic Strategy | Key Intermediates/Catalysts |
| Benzofuran | Intramolecular cyclization of substituted phenols | Phenolic precursors, acid/base catalysts |
| Benzofuran | Palladium/Copper-catalyzed coupling and cyclization | o-Halophenols, terminal alkynes, Pd/Cu catalysts |
| Naphthofuran | Annulation of naphthols | Dihalo compounds, Lewis acids |
Conjugates and Hybrid Molecules Incorporating the this compound Scaffold
The conjugation of the this compound scaffold to other molecular entities has emerged as a promising strategy for developing new functional molecules. This approach allows for the combination of the properties of the furan-containing moiety with those of other chemical classes, such as peptides, steroids, or other heterocyclic systems.
The synthesis of these hybrid molecules often involves the formation of a stable covalent linkage between the this compound derivative and the partner molecule. For instance, the aldehyde functionality of this compound can be utilized to form an imine or be reductively aminated to connect to a molecule containing a primary amine. Alternatively, the furan ring itself can be functionalized with a reactive handle, such as a carboxylic acid or an amine, to facilitate conjugation.
Research has shown that furan-conjugated tripeptides can exhibit interesting biological activities. nih.govnih.govresearchgate.netijabbr.com In these conjugates, the furan moiety is typically attached to the N-terminus of the peptide chain. nih.gov The synthesis of such conjugates is often carried out using solid-phase peptide synthesis, where the furan-containing carboxylic acid is coupled to the resin-bound peptide. nih.govugent.be
Furthermore, the synthesis of hybrid molecules containing a furan skeleton and other N-heterocycles has been reported. mdpi.com These are often synthesized by reacting a furan-2-carbonyl chloride with the desired N-heterocycle. mdpi.com The resulting hybrid molecules can exhibit a combination of the properties of both parent structures. The development of furan-artemisinin hybrid molecules is another example of this approach, aiming to create new compounds with enhanced biological profiles. nih.gov
| Conjugate/Hybrid Type | Linking Chemistry | Example Partner Molecule |
| Furan-Peptide Conjugate | Amide bond formation | Tripeptides nih.govnih.govresearchgate.net |
| Furan-Steroid Hybrid | Ether or ester linkage | Estrone derivatives researchgate.net |
| Furan-Heterocycle Hybrid | Amide bond formation | Pyrrolidine, Piperidine mdpi.com |
| Furan-Natural Product Hybrid | Esterification | Artemisinin nih.gov |
Theoretical and Computational Chemistry Investigations of 5 Furan 2 Yl Pentanal
Quantum Chemical Calculations of Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5-(furan-2-yl)pentanal. These calculations, often employing methods like Density Functional Theory (DFT) or ab initio approaches, can elucidate the electronic structure, molecular geometry, and various spectroscopic properties of the molecule.
Detailed research findings from quantum chemical calculations on furan (B31954), a core component of this compound, have shown good agreement between computationally determined parameters and experimental data. For instance, calculations on furan have successfully predicted its enthalpy of formation, rotational constants, and dipole moment. These studies provide a foundation for understanding the electronic characteristics of furan derivatives.
Key electronic properties that can be determined for this compound include:
Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting the molecule's reactivity. The HOMO-LUMO gap is an indicator of chemical stability.
Electron Density Distribution: This reveals the regions of the molecule that are electron-rich or electron-poor, which is essential for understanding its interaction with other chemical species.
Dipole Moment: The magnitude and direction of the dipole moment influence the molecule's polarity and its interactions with polar solvents and other polar molecules.
Spectroscopic Properties: Computational methods can predict various spectra, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can aid in the experimental characterization of the compound.
Table 1: Hypothetical Electronic Properties of this compound from Quantum Chemical Calculations
| Property | Calculated Value | Unit |
|---|---|---|
| HOMO Energy | -6.5 | eV |
| LUMO Energy | -0.8 | eV |
| HOMO-LUMO Gap | 5.7 | eV |
| Dipole Moment | 2.5 | Debye |
Mechanistic Insights via Reaction Pathway Modeling and Transition State Theory (e.g., Ozonolysis of Pentenal)
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify transition states and intermediates, thereby providing a detailed understanding of the reaction pathway. A relevant example is the ozonolysis of unsaturated aldehydes, which is an important atmospheric degradation process.
Theoretical studies on the ozonolysis of compounds like trans-2-pentenal (B73810) have successfully combined experimental findings with computational methods, such as Canonical Variational Transition State Theory (CVT), to determine rate coefficients and branching ratios for different reaction pathways mdpi.com. These studies have established that the ozonolysis of unsaturated aldehydes proceeds through the formation of a primary ozonide, which then decomposes into various products mdpi.comnih.gov.
For this compound, a similar approach could be used to model its reaction with ozone. The furan ring is known to be reactive towards ozone, and the presence of the pentanal side chain would influence the reaction mechanism. Computational modeling could predict the most likely sites of ozone attack and the subsequent decomposition pathways of the resulting ozonide.
Table 2: Hypothetical Reaction Pathways for the Ozonolysis of the Furan Moiety in this compound
| Reaction Step | Description | Activation Energy (kcal/mol) |
|---|---|---|
| Pathway A | ||
| 1 | Formation of primary ozonide across the C2=C3 bond of the furan ring | 5.2 |
| 2 | Decomposition to form an aldehyde and a Criegee intermediate | 12.8 |
| Pathway B | ||
| 1 | Formation of primary ozonide across the C4=C5 bond of the furan ring | 6.1 |
Conformational Analysis and Intermolecular Interactions
The three-dimensional structure and flexibility of this compound, as well as its interactions with other molecules, are critical to its chemical behavior. Conformational analysis involves identifying the stable conformations (isomers that can be interconverted by rotation about single bonds) of the molecule and determining their relative energies.
Computational methods can systematically explore the conformational space of this compound to identify low-energy conformers. This is particularly important for the flexible pentanal side chain. Understanding the preferred conformations is essential for predicting the molecule's shape and how it might interact with biological receptors or catalytic surfaces.
Furthermore, computational studies can characterize the intermolecular interactions that this compound can form. These interactions, such as hydrogen bonds and van der Waals forces, govern the substance's physical properties (e.g., boiling point, solubility) and its behavior in condensed phases. For instance, studies on similar furan-containing molecules have utilized Hirshfeld surface analysis to investigate intermolecular interactions in the solid state researchgate.net.
Table 3: Potential Intermolecular Interactions Involving this compound
| Interaction Type | Description | Estimated Energy (kcal/mol) |
|---|---|---|
| Hydrogen Bonding | Between the aldehyde oxygen of one molecule and a hydrogen atom on the furan ring or alkyl chain of another molecule. | 3 - 7 |
| Dipole-Dipole Interactions | Between the polar aldehyde groups of adjacent molecules. | 1 - 3 |
Computational Studies on Catalytic Mechanisms and Selectivity
Computational chemistry plays a significant role in understanding and designing catalytic processes. By modeling the interaction of a substrate like this compound with a catalyst, it is possible to elucidate the reaction mechanism, identify the rate-determining step, and understand the factors that control selectivity.
For reactions involving this compound, such as its hydrogenation or oxidation, computational studies can be employed to investigate the performance of different catalysts. These studies can model the adsorption of the reactant onto the catalyst surface, the transformation of the reactant through various intermediates, and the desorption of the product.
Density Functional Theory (DFT) is a widely used method in computational catalysis to study the electronic structure and energetics of catalytic cycles. By comparing the energy profiles for different potential catalysts, it is possible to predict which catalyst will be the most efficient and selective for a desired transformation. This approach has been successfully applied to a wide range of catalytic reactions.
Table 4: Hypothetical Comparison of Catalysts for the Selective Hydrogenation of the Aldehyde Group in this compound
| Catalyst | Adsorption Energy of Aldehyde (kcal/mol) | Activation Energy for Hydrogenation (kcal/mol) | Predicted Selectivity for Alcohol |
|---|---|---|---|
| Pd/C | -15.2 | 18.5 | Moderate |
| Pt/C | -18.9 | 15.2 | High |
Advanced Analytical Methodologies in 5 Furan 2 Yl Pentanal Research
Spectroscopic Techniques for Structural Elucidation (e.g., Advanced NMR, FTIR, Raman)
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, including one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, are paramount for the definitive structural confirmation of 5-(Furan-2-YL)pentanal. Proton (¹H) NMR provides information on the chemical environment of hydrogen atoms, their connectivity through spin-spin coupling, and their relative abundance. Carbon-13 (¹³C) NMR complements this by detailing the carbon skeleton of the molecule. For a molecule like this compound, specific chemical shifts would be expected for the furan (B31954) ring protons and carbons, the aliphatic chain, and the aldehyde group. Quantitative NMR (qNMR) can also be employed for the precise determination of purity without the need for an identical certified reference material, by using an internal standard of known purity nih.govnih.govox.ac.ukresearchgate.net.
Illustrative ¹H and ¹³C NMR Data for this compound (Note: These are predicted values based on known data for similar furan derivatives and may vary based on solvent and experimental conditions.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aldehyde (CHO) | 9.7 - 9.8 (t) | 200 - 203 |
| Furan H3 | 6.2 - 6.4 (d) | 105 - 110 |
| Furan H4 | 7.2 - 7.4 (dd) | 140 - 143 |
| Furan H5 | 6.0 - 6.2 (d) | 110 - 115 |
| Furan C2 | - | 150 - 155 |
| Furan C5 | - | 155 - 160 |
| Pentanal Cα | 2.4 - 2.6 (t) | 43 - 46 |
| Pentanal Cβ | 1.6 - 1.8 (m) | 21 - 24 |
| Pentanal Cγ | 1.3 - 1.5 (m) | 30 - 33 |
| Pentanal Cδ | 2.6 - 2.8 (t) | 27 - 30 |
d: doublet, t: triplet, dd: doublet of doublets, m: multiplet
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: Both FTIR and Raman spectroscopy are vibrational spectroscopy techniques that provide information on the functional groups present in a molecule. They are complementary, as some molecular vibrations are more active in FTIR while others are more active in Raman thermofisher.comcovalentmetrology.comeag.comyoutube.com. For this compound, FTIR would be particularly sensitive to the strong absorption of the carbonyl (C=O) group of the aldehyde, typically around 1700-1725 cm⁻¹. The C-O-C stretching of the furan ring and C-H stretching vibrations would also be prominent. Raman spectroscopy would be effective in identifying the C=C bonds within the furan ring thermofisher.comyoutube.com.
Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical FTIR Wavenumber (cm⁻¹) | Typical Raman Shift (cm⁻¹) |
| Aldehyde (C=O) | Stretch | 1700 - 1725 (Strong) | 1700 - 1725 (Weak) |
| Aldehyde (C-H) | Stretch | 2720 & 2820 (Medium, two bands) | 2720 & 2820 (Medium) |
| Furan Ring (C=C) | Stretch | 1500 - 1600 (Variable) | 1500 - 1600 (Strong) |
| Furan Ring (C-O-C) | Asymmetric Stretch | 1000 - 1300 (Strong) | 1000 - 1300 (Weak) |
| Alkyl Chain (C-H) | Stretch | 2850 - 2960 (Strong) | 2850 - 2960 (Strong) |
Chromatographic Separation and Detection Methods (e.g., GC-MS, HPLC)
Chromatographic techniques are essential for the separation of this compound from complex matrices and for its quantification.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The compound is first vaporized and separated from other components in a long capillary column based on its boiling point and polarity. Subsequently, it is detected by a mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (peak area) information. The mass spectrum, with its characteristic molecular ion and fragmentation pattern, serves as a chemical fingerprint for identification nih.govmdpi.comresearchgate.netresearchgate.netnih.govnih.gov. For long-chain alkylfurans, the fragmentation may involve cleavage of the alkyl chain.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for the analysis of a wide range of compounds, including furan derivatives that may not be sufficiently volatile or stable for GC analysis nih.govshimadzu.comvtt.fiauroraprosci.com. For this compound, a reversed-phase HPLC method using a C8 or C18 column would be appropriate, with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) nih.gov. Detection is commonly achieved using a Diode Array Detector (DAD) or a UV detector, leveraging the UV absorbance of the furan ring.
Typical Chromatographic Parameters for the Analysis of Furan Derivatives
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Column | HP-5MS, DB-5, or similar non-polar to mid-polar capillary column | C8 or C18 reversed-phase column |
| Mobile Phase | Inert carrier gas (e.g., Helium, Nitrogen) | Gradient or isocratic mixture of water with acetonitrile or methanol |
| Detector | Mass Spectrometer (MS) | Diode Array Detector (DAD) or UV Detector |
| Typical Application | Analysis of volatile and semi-volatile compounds in complex mixtures | Quantification of furan aldehydes in liquid samples |
Advanced Hyphenated Techniques for Complex Mixture Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are crucial for the analysis of complex mixtures where chromatographic co-elution or matrix interferences can be problematic.
For the analysis of this compound in intricate samples such as food matrices or biological fluids, techniques like Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer enhanced selectivity and sensitivity nih.govmdpi.comresearchgate.net. In tandem mass spectrometry, a specific parent ion from the initial mass analysis is selected and fragmented to produce daughter ions. This specific fragmentation pattern provides a higher degree of confidence in compound identification and quantification, especially at trace levels. For instance, an LC-Orbitrap High-Resolution Mass Spectrometry (HRMS) method could be employed for the untargeted screening and identification of furan derivatives and their metabolites in complex biological samples dntb.gov.uaresearchgate.net.
Quantitative Analytical Methodologies in Research Settings
Accurate quantification of this compound in research is critical for understanding its formation, stability, and potential biological roles.
Internal Standard Calibration: In chromatographic methods like GC-MS and HPLC, quantification is typically performed using an internal standard. An ideal internal standard is a compound that is chemically similar to the analyte but not present in the sample. For this compound, a deuterated analog or a furan derivative with a slightly different alkyl chain length could be used. This approach corrects for variations in sample preparation and instrument response.
Quantitative NMR (qNMR): As mentioned earlier, qNMR is a powerful tool for the direct quantification of compounds without the need for a specific reference standard of the analyte itself nih.govnih.govox.ac.ukresearchgate.net. By integrating the signal of a specific proton of this compound and comparing it to the integral of a known amount of an internal standard (e.g., maleic acid, dimethyl sulfone), the absolute amount of the target compound can be determined with high precision and accuracy.
Example of a Quantitative Analysis Approach
| Methodology | Principle | Advantages | Considerations |
| GC-MS with Internal Standard | Separation by GC, detection by MS. Quantification based on the ratio of the analyte peak area to the internal standard peak area. | High sensitivity and selectivity, robust for complex matrices. | Requires a suitable internal standard, potential for thermal degradation. |
| HPLC-DAD with Internal Standard | Separation by HPLC, detection by UV absorbance. Quantification based on the ratio of analyte peak area to internal standard peak area. | Suitable for less volatile compounds, non-destructive. | Lower sensitivity than MS for some applications, potential for co-eluting interferences. |
| Quantitative ¹H-NMR (qNMR) | Integration of specific NMR signals relative to a certified internal standard. | Primary ratio method, high precision, no need for an identical analyte standard. | Lower sensitivity compared to chromatographic methods, requires pure internal standard. |
Applications of 5 Furan 2 Yl Pentanal in Chemical Synthesis and Materials Science
Role as a Precursor in Organic Synthesis
The dual functionality of 5-(Furan-2-yl)pentanal makes it a significant building block in organic synthesis, offering multiple pathways to construct intricate molecular architectures and useful chemical products.
Furan (B31954) and its derivatives are well-established as highly reactive and versatile synthons for a broad range of synthetic targets, crucial for preparing biologically active natural products and novel compounds for drug discovery and material sciences. The furan moiety in this compound can participate in various transformations, including Diels-Alder reactions, to create complex cyclic systems. This cycloaddition chemistry provides an atom-efficient method for converting bioderived feedstocks into valuable molecular scaffolds. nih.gov
The aldehyde group further enhances its utility, allowing for classic aldehyde reactions such as aldol (B89426) condensations, reductive aminations, and oxidations to carboxylic acids. This reactivity enables chain extension and the introduction of new functional groups, making this compound a key intermediate for multi-step syntheses. The combination of the furan ring and the aldehyde allows for the construction of furan-fused carbocyclic skeletons, which are otherwise challenging to synthesize. springernature.com
Furfural (B47365), a closely related furan-aldehyde, is an indispensable starting material in the synthesis of pharmaceuticals, dyes, and polymeric materials. mdpi.com By analogy, this compound serves as a precursor to a diverse range of value-added chemicals. The aldehyde functionality can be used to synthesize furan-containing dyes and photosensitive moieties.
Furthermore, the compound is a key precursor for monomers used in polymerization. Furan-based monomers can be incorporated into both chain-growth and step-growth polymerization processes to create a new generation of polymers from renewable resources. For instance, the condensation of furan derivatives with phenols or acetone (B3395972) is a known route to produce resins with applications in composites and coatings.
| Precursor Compound | Reaction Type | Resulting Value-Added Product | Reference |
| Furfural Derivatives | Diels-Alder Cycloaddition | Oxanorbornene Derivatives | nih.gov |
| Furan Derivatives | Step-Growth Polymerization | Furan-Based Polyesters | |
| 2-Methylfuran (B129897) | Hydrolysis/Condensation | Benzofuranics, Fuel Components | researchgate.net |
Development of Novel Materials and Polymers
The integration of the furan structure from this compound into macromolecular chains allows for the development of novel materials with unique properties, leveraging the rigidity and specific reactivity of the furan ring.
This compound is a valuable monomer precursor for creating specialty polymers. Furan-based polyesters and polyamides, derived from monomers like 2,5-furandicarboxylic acid (a potential oxidation product of this compound), have demonstrated potential as bio-based alternatives to petroleum-derived polymers like polyethylene (B3416737) terephthalate (B1205515) (PET). The rigid furan ring can impart enhanced thermal and mechanical properties to the resulting polymers. The synthesis of such polymers often utilizes catalysts to facilitate the reaction between furan-based monomers and other co-monomers.
The synthesis of high-performance biolubricants from renewable sources is a growing area of research aimed at replacing petroleum-based oils. researchgate.net Furan compounds, particularly those with alkyl chains, are promising precursors for lubricant base oils. The general strategy involves carbon-carbon coupling reactions to build larger molecules with desirable viscosity and thermal stability.
While direct studies on this compound are limited, processes involving related furan derivatives demonstrate a viable pathway. For example, furan-based compounds can be used to synthesize compositions suitable as base oils for lubricating fluids. google.com The conversion of biomass-derived furanics into long-chain hydrocarbons is a key step in producing these biolubricants. This typically involves reactions that couple furan molecules and subsequently remove oxygen atoms through hydrodeoxygenation, resulting in branched or cyclic alkanes that exhibit excellent lubricant properties.
| Furan-Based Precursor | Target Application | Key Transformation | Resulting Product |
| 2,5-Furandicarboxylic Acid (FDCA) | Specialty Polymers | Enzymatic Polymerization | Bio-based Polyesters |
| 2,5-bis(hydroxymethyl)furan (BHMF) | Specialty Polymers | Co-polymerization with FDCA | Furan-based Copolyesters |
| General Furan Derivatives | Biolubricants | C-C Coupling & Hydrodeoxygenation | Lubricant Base Oils |
Contribution to Fuel Precursor Synthesis and Renewable Energy Research
Furan derivatives are considered important platform molecules for the production of biofuels. Their conversion into liquid hydrocarbon fuels typically involves increasing the carbon chain length and removing heteroatoms. This compound fits directly into this scheme as an intermediate that can be upgraded to fuel-range molecules.
The synthesis of fuel precursors often involves the hydroxyalkylation/alkylation (HAA) of furan or 2-methylfuran with biomass-derived aldehydes or ketones. nih.gov These reactions, catalyzed by solid acids like Amberlyst-15 or Nafion resins, couple the molecules to form larger precursors. nih.govresearchgate.net These precursors are then subjected to hydrodeoxygenation (HDO) to remove oxygen and produce alkanes suitable for diesel or jet fuel. For example, the reaction of 2-methylfuran with butanal produces a C10 fuel precursor that can be converted into decane. nih.gov Similarly, this compound (a C9 molecule) can be upgraded through similar HAA and HDO processes to yield high-density liquid fuels.
| Reactants | Catalyst | Product (Fuel Precursor) | Yield | Reference |
| 2-Methylfuran + Furfural | Nafion-212 Resin | HAA Product | 75% | nih.gov |
| 2-Methylfuran + Benzaldehyde | Nafion Resin | 5,5′-(phenylmethylene)bis(2-methylfuran) | 82.7% | researchgate.net |
| 2-Methylfuran + Butanal | PTNT | 5,5′-(butane-1,1-diyl)bis(2-methylfuran) | 77% | nih.gov |
Theoretical Studies on Corrosion Inhibition Mechanisms
Theoretical investigations, primarily employing quantum chemical calculations, offer profound insights into the corrosion inhibition mechanisms of furan derivatives at the molecular level. These computational studies are crucial for understanding the relationship between the molecular structure of an inhibitor and its protective efficacy. Density Functional Theory (DFT) is a prominent method used to elucidate the electronic properties of inhibitor molecules and their interaction with metal surfaces. researchgate.netdntb.gov.ua
By optimizing the molecular geometry of furan derivatives, researchers can calculate a range of quantum chemical parameters that correlate with their performance as corrosion inhibitors. digitaloceanspaces.com These parameters help in predicting the adsorption behavior and the nature of the chemical bonds formed between the inhibitor and the metal.
Key quantum chemical descriptors that are typically analyzed include:
E HOMO (Energy of the Highest Occupied Molecular Orbital): A higher EHOMO value is indicative of a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, a key step in the formation of a protective film. nanobioletters.com
E LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower ELUMO value suggests a higher capacity of the molecule to accept electrons from the metal surface, further strengthening the inhibitor-metal bond through back-donation. nanobioletters.com
Energy Gap (ΔE = E LUMO - E HOMO ): A small energy gap points to higher reactivity of the inhibitor molecule, which generally translates to better inhibition efficiency. nanobioletters.comresearchgate.net
Dipole Moment (μ): A higher dipole moment can enhance the adsorption of the inhibitor molecule onto the metal surface. digitaloceanspaces.com
Electronegativity (χ) and Fraction of Electrons Transferred (ΔN): These parameters provide insights into the electronic charge transfer between the inhibitor and the metal surface. dntb.gov.uadigitaloceanspaces.com
Theoretical models often consider the inhibitor molecule in both gaseous and aqueous phases to simulate real-world conditions more accurately. acs.org Furthermore, computational techniques like Molecular Electrostatic Potential (MESP) mapping can identify the regions on the molecule that are rich in electrons and thus are the likely sites for interaction with the metal surface. nanobioletters.com Fukui functions are also employed to pinpoint the specific atoms within the molecule that are most susceptible to nucleophilic and electrophilic attacks, revealing the active centers responsible for adsorption. acs.org
Quantitative Structure-Property Relationship (QSPR) models represent another theoretical approach, where statistical methods are used to establish a correlation between the molecular descriptors of a series of furan derivatives and their experimentally determined corrosion inhibition efficiencies. digitaloceanspaces.com These models can be valuable for predicting the effectiveness of new, untested furan-based compounds as corrosion inhibitors.
The following table summarizes key quantum chemical parameters and their general implications for the corrosion inhibition performance of furan derivatives.
| Parameter | Symbol | Significance in Corrosion Inhibition |
| Energy of the Highest Occupied Molecular Orbital | EHOMO | Higher values indicate a greater electron-donating ability, leading to stronger adsorption on the metal surface. |
| Energy of the Lowest Unoccupied Molecular Orbital | ELUMO | Lower values suggest a better electron-accepting capability, enhancing back-donation from the metal. |
| Energy Gap | ΔE | A smaller gap generally correlates with higher reactivity and better inhibition efficiency. |
| Dipole Moment | μ | Higher values can promote stronger adsorption onto the metal surface. |
| Electronegativity | χ | Indicates the tendency of the molecule to attract electrons. |
| Fraction of Electrons Transferred | ΔN | Quantifies the electron flow between the inhibitor and the metal. |
Future Research Directions and Emerging Challenges
Development of Highly Selective and Sustainable Synthetic Strategies
The economically viable and environmentally benign synthesis of 5-(Furan-2-YL)pentanal is a primary challenge. Current synthetic routes often lack the required selectivity and sustainability. Future research should focus on the following areas:
Catalytic Transfer Hydrogenation: The selective hydrogenation of furfural (B47365) derivatives is a key step. Research into ruthenium-catalyzed transfer hydrogenation, for instance, has shown promise for furfural conversion and could be adapted for longer-chain derivatives. scielo.org.co Developing catalysts that can selectively reduce the double bonds in the furan (B31954) ring while preserving the aldehyde group, or vice-versa, is crucial for producing a range of valuable downstream products.
Biocatalysis: The use of enzymes and whole-cell microorganisms presents a green alternative to traditional chemical synthesis. Biocatalysis can offer high selectivity under mild reaction conditions. The identification and engineering of enzymes, such as furan aldehyde reductases, could enable the specific synthesis of this compound from bio-based precursors. researchgate.netnih.gov
Flow Chemistry: Continuous flow reactors can offer significant advantages in terms of safety, efficiency, and scalability. The development of flow processes for the synthesis of this compound could lead to more controlled and sustainable production methods.
| Synthesis Strategy | Key Advantages | Research Focus |
| Catalytic Transfer Hydrogenation | High efficiency, potential for selectivity | Development of novel catalysts, understanding structure-reactivity relationships scielo.org.co |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly | Enzyme discovery and engineering, optimization of fermentation processes researchgate.netnih.gov |
| Flow Chemistry | Enhanced safety, improved scalability, precise process control | Reactor design, catalyst immobilization, process optimization |
Exploration of Undiscovered Reactivity in Multicomponent Reactions
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step. The reactivity of the furan ring and the aldehyde group in this compound makes it an ideal candidate for the development of novel MCRs. Future research should aim to:
Discover Novel MCRs: Design and screen for new MCRs where this compound can act as a key building block. This could lead to the synthesis of novel heterocyclic compounds with potential applications in pharmaceuticals and materials science.
Expand the Scope of Existing MCRs: Investigate the use of this compound in known MCRs to synthesize new derivatives and expand the chemical space accessible from this platform chemical.
Computational Screening: Employ computational methods to predict the feasibility and outcomes of new MCRs involving this compound, thus accelerating the discovery process.
Integration into Biorefinery Processes for Comprehensive Biomass Utilization
For this compound to be a truly sustainable platform chemical, its production must be integrated into existing or future biorefinery concepts. This involves the efficient conversion of lignocellulosic biomass into a range of valuable products, with minimal waste. Key research areas include:
Feedstock Valorization: Developing processes for the efficient conversion of pentosan sugars (from hemicellulose) into this compound. This could involve novel catalytic systems that can handle complex biomass feedstocks.
Life Cycle Assessment: Conducting thorough life cycle assessments to ensure that the integrated biorefinery processes for producing this compound are indeed sustainable and have a lower environmental impact compared to petrochemical alternatives.
Advanced Material Design Utilizing this compound as a Scaffold
The unique chemical structure of this compound makes it an attractive building block for the synthesis of novel polymers and advanced materials. The furan ring can impart rigidity and aromaticity, while the pentanal chain offers flexibility and a reactive handle for further functionalization. Future research should focus on:
Bio-based Polymers: The development of new polyesters, polyamides, and polyurethanes based on this compound and its derivatives. These materials could have applications in packaging, textiles, and biomedical devices.
Functional Materials: The synthesis of functional materials where the furan moiety is used to impart specific properties, such as self-healing capabilities, conductivity, or responsiveness to stimuli.
Composites and Blends: The incorporation of this compound-based polymers into composites and blends to create materials with enhanced properties.
| Material Type | Potential Properties | Potential Applications |
| Bio-based Polymers | Biodegradability, renewability, tunable mechanical properties | Packaging, textiles, biomedical devices |
| Functional Materials | Self-healing, conductivity, stimuli-responsiveness | Smart coatings, sensors, drug delivery systems |
| Composites and Blends | Enhanced strength, thermal stability, barrier properties | Automotive parts, construction materials, electronics |
Predictive Models for Structure-Reactivity Relationships in Furan-Aldehyde Systems
To accelerate the development of new applications for this compound, a deeper understanding of its structure-reactivity relationships is needed. Predictive models can play a crucial role in this endeavor. Research in this area should focus on:
Quantum Chemical Calculations: Using quantum chemical methods to study the electronic structure and reactivity of this compound and its derivatives. This can provide insights into reaction mechanisms and help in the design of new catalysts.
Machine Learning Models: Developing machine learning models that can predict the reactivity and properties of furan-aldehyde systems based on their molecular structure. These models can be trained on experimental and computational data to accelerate the discovery of new reactions and materials.
Kinetic Modeling: Developing detailed kinetic models for the synthesis and conversion of this compound. researchgate.net These models are essential for process optimization and reactor design.
By addressing these future research directions and emerging challenges, the scientific community can unlock the full potential of this compound as a versatile and sustainable platform chemical for a wide range of applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 5-(Furan-2-YL)pentanal, and how can reaction yields be optimized?
- Methodology :
- Alkylation strategies : Utilize furan-containing precursors (e.g., 2-methylfuran) and aldehyde precursors in Friedel-Crafts alkylation or nucleophilic addition reactions. For example, coupling furan derivatives with pentanal precursors under acidic or Lewis acid catalysis (e.g., AlCl₃) .
- Solvent selection : Optimize polar aprotic solvents (e.g., acetonitrile) to enhance reaction efficiency, as demonstrated in analogous aldehyde synthesis workflows .
- Yield optimization : Monitor reaction progress via thin-layer chromatography (TLC) and employ gradient column chromatography for purification. Typical yields range from 53% to 86% in structurally related furan-aldehyde syntheses .
Q. How can this compound be characterized using spectroscopic and chromatographic techniques?
- Analytical workflow :
- NMR spectroscopy : Confirm structural integrity via ¹H and ¹³C NMR, focusing on furan proton signals (δ 6.2–7.4 ppm) and aldehyde protons (δ 9.5–10.0 ppm). Compare with PubChem data for analogous furan derivatives .
- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 210–280 nm) to assess purity. Mobile phases of acetonitrile/water (70:30 v/v) are effective for furan-aldehydes .
- GC-MS : Employ DB-5MS columns for volatile derivatives, noting characteristic fragmentation patterns (e.g., m/z 95 for furan cleavage) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in cycloaddition or lactonization reactions?
- Mechanistic analysis :
- Cycloaddition : The electron-rich furan ring facilitates [4+3] cycloadditions with dienophiles. For example, intramolecular reactions catalyzed by N-heterocyclic carbenes (NHCs) form bicyclic structures, as observed in related sulfonamide-furan systems .
- Lactonization : Under acidic conditions, the aldehyde group may undergo intramolecular esterification with hydroxyl groups (if present), forming γ-valerolactone analogs. Monitor via IR spectroscopy (C=O stretch at 1740 cm⁻¹) .
Q. How do structural modifications of this compound influence its stability and degradation pathways?
- Stability studies :
- Photodegradation : Exposure to UV light induces furan ring opening, forming diketones or carboxylic acids. Use accelerated aging tests with LC-MS to track degradation products .
- Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition thresholds (typically >150°C for furan-aldehydes). Store at –20°C under inert gas to prevent oxidation .
Q. What computational methods are suitable for predicting the electronic properties of this compound?
- Computational strategies :
- DFT calculations : Use Gaussian 09 with B3LYP/6-311+G(d,p) basis sets to model HOMO-LUMO gaps and electrostatic potential surfaces. PubChem’s InChI and SMILES data enable accurate input file generation .
- Molecular docking : For bioactive derivatives, AutoDock Vina predicts binding affinities to targets like cytochrome P450 enzymes, leveraging structural analogs from DrugBank .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
